Field: Veterinary Medicine, Poultry Farming
Method: Nicarbazine is administered to broiler chickens through medicated feed.
Field: Food Safety, Analytical Chemistry
Method: Ten residue depletion studies were conducted during May 2014 through May 2019.
Results: For muscle tissues, relative recovery was 90.4% (95% CI 83.8 to 97.5); RSD r was 5.4% (95% CI 3.8 to 9.2); and RSD R was 7.9%.
Field: Biochemistry, Immunology
Method: Artificial immunogens were prepared by molecular modification synthesis.
Results: The prepared anti-nicarbazin monoclonal antibody had a half-maximal inhibitory concentration (IC 50) of 0.825 ng/mL, and the curve range was 0.3-24.3 ng/mL.
Field: Wildlife Management
Application: Nicarbazine is approved for control of feral pigeon populations in urban areas.
Nicarbazin is a synthetic compound primarily used as an anticoccidial agent in poultry. It is composed of an equimolar mixture of two chemical entities: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP) . The DNC component is responsible for the biological activity against coccidia, while HDP serves as a solubilizing agent that enhances the absorption of DNC in the gastrointestinal tract . Nicarbazin's unique structure allows it to dissociate into these two components upon ingestion, which then undergo different metabolic pathways .
Nicarbazin's exact mechanism of action against coccidia parasites is not fully understood. It is believed to interfere with the parasite's life cycle by disrupting its mitochondrial function and energy production []. Additionally, nicarbazin may inhibit the development of oocysts, the reproductive stages of the parasite that are responsible for transmission between birds [].
The primary biological activity of nicarbazin is its effectiveness as a coccidiostat, targeting various species of Eimeria, which are responsible for coccidiosis in poultry. The DNC component exhibits a coccidiocidal mode of action by disrupting mitochondrial function and inhibiting oxidative phosphorylation . This mechanism leads to the destruction of second-generation schizonts within the life cycle of the parasite . High doses of nicarbazin can cause toxicity in birds, leading to symptoms such as hyperthermia and respiratory distress .
Nicarbazin is synthesized through a straightforward chemical process that combines equimolar amounts of DNC and HDP. The synthesis typically involves dissolving both components in a suitable solvent under controlled conditions to ensure complete mixing and formation of the complex . Alternative synthetic routes may involve modifying the individual components to enhance their properties or create derivatives for specific applications.
Nicarbazin is predominantly used in veterinary medicine, particularly in poultry farming. Its primary application is in the prevention and control of coccidiosis, which can lead to significant economic losses due to high mortality rates in affected flocks . Additionally, nicarbazin has been studied for potential uses beyond poultry, including its role in immunological studies and as a model compound for developing monoclonal antibodies .
Studies have shown that nicarbazin interacts differently with its two components during absorption and metabolism. DNC is absorbed more slowly than HDP but accumulates in tissues such as the liver and kidneys over time . The pharmacokinetics indicate that while HDP is rapidly excreted via urine, DNC remains longer in the body and is primarily eliminated through feces . These interactions are crucial for understanding both the efficacy and safety profiles of nicarbazin when used in animal feed.
Several compounds exhibit similar properties or applications to nicarbazin. Below is a comparison highlighting their uniqueness:
Compound Name | Composition | Primary Use | Unique Features |
---|---|---|---|
Amprolium | A thiamine antagonist | Coccidiostat for poultry | Primarily targets early stages of coccidia |
Monensin | A polyether ionophore | Anticoccidial agent | Also used for improving feed efficiency |
Lasalocid | A salinomycin derivative | Anticoccidial agent | Effective against multiple coccidia species |
Salinomycin | A polyether antibiotic | Coccidiostat | Exhibits broader antimicrobial properties |
Diclazuril | A benzene sulfonamide derivative | Coccidiostat | Acts on different life stages of coccidia |
Nicarbazin's unique combination of DNC and HDP allows it to effectively target specific stages of coccidian life cycles while providing enhanced absorption characteristics compared to other agents. Its dual-component nature sets it apart from many single-compound alternatives.
The synthesis of 4,4'-dinitrocarbanilide (DNC), the biologically active component of nicarbazin, can be achieved through several distinct methodologies, each offering unique advantages in terms of yield, reaction conditions, and scalability.
Triphosgene-Mediated Synthesis
The most efficient laboratory-scale synthesis employs triphosgene as a safer alternative to phosgene [2]. 4-Nitroaniline (0.725 mol) is treated with triphosgene (108 g, 0.362 mol) in dioxane at 50°C for 24 hours. This reaction proceeds through the formation of 1-isocyanato-4-nitrobenzene as an intermediate, which subsequently undergoes nucleophilic attack by a second equivalent of 4-nitroaniline to form the symmetrical urea derivative [2]. The reaction achieves yields of 85-95% and offers significant safety advantages over traditional phosgene-based methods .
Under microwave-assisted conditions, the reaction time can be dramatically reduced to 1-2 minutes while maintaining yields exceeding 85% . The absence of solvents in microwave synthesis minimizes side reactions such as hydrolysis and simplifies purification procedures . Post-reaction recrystallization from ethanol or methanol yields pale-yellow crystals with purity exceeding 98% .
Traditional Reflux Methods
Conventional synthesis employs 4-nitroaniline and phosgene equivalents, such as triphosgene, in dichloromethane or toluene . While this method achieves moderate yields of 60-70%, it requires prolonged heating for 6-8 hours and generates hazardous byproducts . The reaction proceeds through isocyanate intermediates and requires careful handling of toxic reagents [3].
Solvent-Free Synthesis
An alternative approach utilizes direct condensation of 4-nitroaniline with urea under high-temperature conditions [4] [5]. This method eliminates the need for hazardous phosgene derivatives but requires elevated temperatures and typically achieves yields of 70-80% [4]. The process involves heating the reactants to 150-200°C with continuous stirring until completion.
The synthesis of 4,6-dimethyl-2-pyrimidinol (HDP), the carrier component that enhances DNC bioavailability, can be accomplished through cyclocondensation reactions involving 1,3-dicarbonyl compounds and nitrogen nucleophiles.
Thiourea-Acetylacetone Cyclocondensation
The most widely employed method involves the cyclocondensation of acetylacetone with thiourea in the presence of hydrochloric acid [6] [7]. The reaction proceeds through initial formation of 4,6-dimethyl-2-mercaptopyrimidine, followed by oxidative conversion to the desired hydroxypyrimidine derivative [6]. Using tetrabutylammonium bromide as a phase transfer catalyst, yields of 92.2% can be achieved [6].
The reaction mechanism involves nucleophilic attack of thiourea on the activated carbonyl groups of acetylacetone, followed by intramolecular cyclization and dehydration. The intermediate mercaptopyrimidine undergoes oxidation with hydrogen peroxide in the presence of sodium tungstate dihydrate and tetrabutylammonium bromide to afford the final product in 98.4% yield [6].
Urea-Acetylacetone Condensation
An alternative approach employs urea and acetylacetone as starting materials in lower alcohols containing hydrogen chloride [8]. This reaction yields the hydrochloride salt of HDP, which is subsequently neutralized with alkali metal hydroxide to obtain the free base [8]. The method offers advantages in terms of raw material availability and operational simplicity, making it suitable for industrial production [8].
The reaction conditions involve heating urea (1 equivalent) with acetylacetone (1 equivalent) in ethanol containing 10-15% hydrochloric acid at reflux temperature for 4-8 hours [8]. The resulting HDP hydrochloride precipitates upon cooling and can be isolated by filtration [8].
The formation of the nicarbazin complex represents a critical step that determines the bioavailability and efficacy of the final product. The complex formation involves hydrogen bonding between the electron-poor amide groups of DNC and the electron-rich nitrogen atoms of the pyrimidine ring [9].
Controlled Crystallization Method
The most effective complex formation method involves dissolving equimolar quantities of DNC and HDP in a suitable solvent system, followed by controlled crystallization [10] [11]. The process requires precise stoichiometric control, with DNC comprising 70.9% and HDP comprising 29.1% of the final complex on a weight basis [12].
Typically, DNC (1 equivalent) and HDP (1 equivalent) are dissolved in dimethylformamide or dimethylsulfoxide at elevated temperature (60-80°C) [9]. The solution is then slowly cooled while maintaining agitation to promote uniform crystal formation [10]. The resulting crystals are collected by filtration and washed with cold solvent to remove any uncomplexed components.
Solid-State Mixing
An alternative approach involves mechanical mixing of finely powdered DNC and HDP under controlled atmospheric conditions [11]. This method avoids the use of organic solvents but requires precise particle size control and extended mixing times to ensure homogeneous complex formation [13].
The solid-state method involves grinding equimolar quantities of DNC and HDP in a ball mill or high-shear mixer for 2-4 hours [13]. Temperature control during mixing is critical to prevent decomposition of the components. The resulting product must be analyzed by X-ray diffraction or differential scanning calorimetry to confirm complex formation [11].
The development of one-pot synthesis procedures for nicarbazin represents a significant advancement in process efficiency and economic viability [14]. The one-pot approach combines the synthesis of DNC with subsequent complex formation with HDP in a single reaction vessel.
Sequential Addition Protocol
The optimized one-pot procedure begins with the synthesis of DNC using 4-nitroaniline and triphosgene in an appropriate solvent [14]. Upon completion of DNC formation, as monitored by thin-layer chromatography or high-performance liquid chromatography, HDP is added directly to the reaction mixture [14].
Critical reaction parameters include temperature control (75-130°C for DNC synthesis, followed by cooling to 25-30°C for complex formation), solvent selection (dioxane or tetrahydrofuran providing optimal results), and precise timing of HDP addition [14]. The reaction typically requires 4-6 hours for DNC synthesis followed by 2-3 hours for complex formation [14].
Process Monitoring and Control
Real-time monitoring of the one-pot process employs analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and chromatographic methods [14]. The formation of DNC can be monitored by the disappearance of 4-nitroaniline and the appearance of characteristic urea carbonyl absorption at 1650 cm⁻¹ .
Complex formation is confirmed by changes in the UV-visible absorption spectrum and the appearance of new crystalline phases as detected by light scattering measurements [10]. The process requires careful control of pH, as acidic conditions can protonate the pyrimidine nitrogen atoms and prevent complex formation [9].
Several strategies have been developed to maximize yields and improve the efficiency of the one-pot synthesis process.
Catalyst Optimization
The use of triethylamine as a base catalyst significantly improves the efficiency of DNC formation by neutralizing hydrogen chloride byproducts [15]. Optimal catalyst loading ranges from 1.1 to 1.5 equivalents relative to triphosgene [15]. Higher catalyst concentrations can lead to side reactions and reduced selectivity [15].
Phase transfer catalysts, particularly tetrabutylammonium bromide, enhance the efficiency of both DNC synthesis and subsequent complex formation [6]. The catalyst facilitates mass transfer between organic and aqueous phases when water is present as a byproduct [6].
Solvent System Optimization
The choice of solvent system critically affects both reaction kinetics and product quality [14]. Polar aprotic solvents such as dioxane and tetrahydrofuran provide optimal conditions for DNC synthesis while also being compatible with complex formation [14].
Mixed solvent systems, combining a primary reaction solvent with a crystallization modifier, can improve both yield and product purity [9]. For example, dioxane-ethanol mixtures (4:1 v/v) provide excellent results for the complete one-pot process [14].
Temperature Programming
Implementation of temperature programming protocols significantly improves process efficiency and yield [14]. The optimal temperature profile involves initial heating to 130°C for rapid DNC formation, followed by controlled cooling to 25°C for complex crystallization [14].
Rapid cooling rates (>10°C/min) can lead to amorphous product formation, while very slow cooling (<1°C/min) may result in large crystals with poor pharmaceutical properties [10]. Optimal cooling rates of 2-5°C/min provide the best balance between yield and product quality [10].
The transition from laboratory-scale synthesis to industrial production involves numerous technical and economic considerations that significantly impact process design and implementation.
Reactor Design and Configuration
Industrial nicarbazin production typically employs continuous stirred-tank reactors (CSTR) or plug-flow reactors depending on the specific synthesis route [16]. For the DNC synthesis step, jacketed glass-lined reactors with efficient heat transfer systems are preferred due to the corrosive nature of triphosgene and the need for precise temperature control [16].
Reactor volumes range from 1,000 to 10,000 liters for commercial production, with provision for inert atmosphere operation to prevent oxidative degradation of intermediates [16]. The reactors must be equipped with efficient agitation systems capable of handling high-viscosity slurries that form during crystallization [17].
Heat Transfer and Temperature Control
Industrial-scale synthesis requires sophisticated heat transfer systems to manage the exothermic nature of urea formation reactions [16]. The heat of reaction for DNC synthesis is approximately 85 kJ/mol, necessitating efficient cooling systems to maintain optimal reaction temperatures [2].
Multi-zone temperature control systems allow for implementation of complex temperature profiles required for optimal yield and product quality [16]. Emergency cooling systems and pressure relief valves are essential safety features for handling triphosgene and other hazardous intermediates [18].
Mass Transfer Optimization
Efficient mixing and mass transfer are critical for achieving uniform product quality at industrial scale [17]. High-shear mixers or rotor-stator systems may be required during complex formation to ensure intimate contact between DNC and HDP particles [17].
The microgranulation process used for premium formulations requires specialized equipment capable of producing uniform particle size distributions [17]. Fluid bed granulators with integrated drying systems provide optimal results for this application [17].
Industrial production of nicarbazin requires comprehensive quality control systems to ensure consistent product quality and regulatory compliance.
Raw Material Specifications
Incoming raw materials must meet strict purity specifications to ensure consistent product quality [16]. 4-Nitroaniline must be ≥99.5% pure with ≤0.1% water content and ≤0.05% heavy metals [16]. Triphosgene requires ≥98% purity with minimal hydrolysis products [16].
HDP precursors, including acetylacetone and thiourea, must meet pharmaceutical-grade specifications with defined limits for impurities and moisture content [19]. All solvents used in the process must be of technical or pharmaceutical grade with appropriate certificates of analysis [19].
In-Process Monitoring
Real-time process monitoring employs a combination of analytical techniques including high-performance liquid chromatography, infrared spectroscopy, and particle size analysis [20] [21]. Critical process parameters include reaction temperature, pH, stirring speed, and residence time [20].
Statistical process control methods are employed to monitor process variability and ensure consistent product quality [20]. Control charts for key quality attributes such as complex purity, particle size distribution, and moisture content provide early warning of process deviations [21].
Final Product Testing
Comprehensive testing of final product includes chemical analysis (DNC and HDP content by HPLC), physical characterization (particle size, bulk density, flow properties), and microbiological testing [21]. Stability testing under accelerated conditions provides assurance of product shelf life [21].
Analytical methods must be validated according to International Conference on Harmonisation guidelines, with appropriate specificity, accuracy, precision, and robustness demonstrated [21]. Certificate of analysis documentation provides traceability and regulatory compliance [22].
The development of nicarbazin premix formulations addresses practical challenges related to product handling, storage stability, and uniform distribution in animal feed.
Granulation Technology
Granulation processes transform fine nicarbazin powder into free-flowing granules with improved handling characteristics [13] [23]. Wet granulation using aqueous binders produces granules with enhanced mechanical strength and reduced dust formation [13].
The granulation process involves mixing nicarbazin with carriers such as calcium sulfate dihydrate, followed by addition of binding solution and subsequent drying [23]. Polyvinylpyrrolidone and hydroxypropyl methylcellulose serve as effective binders at concentrations of 2-5% w/w [13].
Microencapsulation techniques using spray-drying or fluid-bed coating provide additional protection against environmental factors and enable controlled release characteristics [24]. Coating materials such as ethyl cellulose or acrylic polymers can modulate dissolution rates and improve stability [24].
Carrier Selection and Optimization
Appropriate carrier selection is critical for achieving uniform distribution and preventing segregation during handling and storage [13]. Inorganic carriers such as calcium carbonate, calcium sulfate, and silica provide chemical inertness and good flow properties [13].
Particle size matching between nicarbazin and carrier materials minimizes segregation during transport and handling [17]. Optimal carrier particle sizes range from 100-500 micrometers to match the granulated nicarbazin product [17].
Antioxidants and stabilizers may be incorporated into premix formulations to enhance storage stability [19]. Butylated hydroxytoluene and ethoxyquin at concentrations of 0.01-0.1% w/w provide effective protection against oxidative degradation [19].
Modern anticoccidial strategies frequently employ combination products that incorporate nicarbazin with other active compounds to enhance efficacy and delay resistance development.
Ionophore Combinations
Combination products with ionophore antibiotics such as monensin, narasin, and salinomycin provide synergistic anticoccidial effects [25] [26]. The combination of nicarbazin with monensin (Monimax®) demonstrates superior efficacy against field strains of Eimeria species compared to individual components [25].
Formulation of ionophore combinations requires careful attention to chemical compatibility and stability [25]. Separate granulation of individual components followed by blending minimizes potential interactions during storage [26].
The synergistic mechanism involves different modes of action: monensin affects motile stages of the parasite, while nicarbazin acts on intracellular schizonts [25]. This dual mechanism reduces the likelihood of resistance development and provides broader spectrum activity [26].
Chemical Anticoccidial Combinations
Combinations with other chemical anticoccidials such as decoquinate, diclazuril, and halofuginone provide alternative modes of action and may be employed in rotation programs [27]. These combinations require extensive stability testing to ensure chemical compatibility [27].
Quality control of combination products involves analysis of all active components using validated analytical methods [20]. Cross-reactivity studies ensure that analytical methods can accurately quantify individual components in the presence of others [20].
Regulatory approval of combination products requires demonstration of safety and efficacy for the combined formulation, which may differ from the individual components [19]. Residue depletion studies must address all active components and their metabolites [19].
Irritant